![molecular formula C13H14N2O2 B1333716 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 306936-15-2](/img/structure/B1333716.png)
2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid
Description
The compound of interest, 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, is a derivative of the pyrrole class of compounds. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The presence of the pyridinylmethyl group suggests potential for interesting chemical properties and reactivity due to the interaction between the pyrrole and pyridine rings.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the functionalization of existing pyrrole compounds. For example, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the reaction with 2,3-diaminopyridine, yielding good results . Similarly, the synthesis of various pyrrole-2-carboxylate derivatives has been achieved through condensation reactions with different hydrazides, as seen in the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using spectroscopic methods and quantum chemical calculations. For instance, the structure of ethyl-4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was determined using NMR, UV-Visible, FT-IR, and Mass spectroscopy, complemented by DFT calculations . The molecular structure is crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting with primary amino groups under mild conditions . The reactivity of the pyrrole ring in the target compound could be explored in similar derivatization reactions or in cyclization reactions, as seen with β-bromo-α,β-unsaturated carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicates the formation of dimers in the solid state, which affects the compound's physical properties . The crystal structure of related compounds, such as 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, provides insight into intermolecular interactions that can influence the compound's stability and reactivity .
Scientific Research Applications
Synthesis and Antioxidant Activity
- A study synthesized various pyrrolyl selenolopyridine compounds, including derivatives of 2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid, and found them to exhibit remarkable antioxidant activity (Zaki et al., 2017).
Antimicrobial Properties
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and demonstrated significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Hublikar et al., 2019).
Computational Studies and Spectroscopy
- Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, was synthesized and characterized, with computational studies providing good correlation with experimental data. This derivative could lead to various heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Hydrogen Bonding Studies
- A study on acid-amide intermolecular hydrogen bonding involving a pyrrole derivative showed the formation of an intermolecularly hydrogen-bonded dimer (Wash, Maverick, Chiefari, & Lightner, 1997).
Polymer Synthesis and Characterization
- Polyamides derived from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and hydantoin derivatives were synthesized, characterized, and found to have properties suitable for various applications (Faghihi & Mozaffari, 2008).
Palladium Complexes and Small Molecule Activation
- Palladium complexes involving pyrazol-1-ylmethylpyridine and their activation of small molecules were explored, highlighting potential applications in catalysis (Ojwach, Guzei, & Darkwa, 2009).
properties
IUPAC Name |
2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-3-5-14-6-4-11/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQUENCAKSKBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=NC=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371251 | |
Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726997 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid | |
CAS RN |
306936-15-2 | |
Record name | 2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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